Benzoic acid, 4-[[(3-carboxypropyl)amino]sulfonyl]-
CAS No.: 519046-33-4
Cat. No.: VC9962094
Molecular Formula: C11H13NO6S
Molecular Weight: 287.29 g/mol
* For research use only. Not for human or veterinary use.
![Benzoic acid, 4-[[(3-carboxypropyl)amino]sulfonyl]- - 519046-33-4](/images/structure/VC9962094.png)
Specification
CAS No. | 519046-33-4 |
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Molecular Formula | C11H13NO6S |
Molecular Weight | 287.29 g/mol |
IUPAC Name | 4-(3-carboxypropylsulfamoyl)benzoic acid |
Standard InChI | InChI=1S/C11H13NO6S/c13-10(14)2-1-7-12-19(17,18)9-5-3-8(4-6-9)11(15)16/h3-6,12H,1-2,7H2,(H,13,14)(H,15,16) |
Standard InChI Key | MDXNBESEAZKLMT-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(=O)O)S(=O)(=O)NCCCC(=O)O |
Canonical SMILES | C1=CC(=CC=C1C(=O)O)S(=O)(=O)NCCCC(=O)O |
Introduction
Structural Characteristics and Molecular Properties
The molecular structure of benzoic acid, 4-[[(3-carboxypropyl)amino]sulfonyl]-, consists of a benzoic acid backbone modified at the 4-position by a sulfonamide group linked to a 3-carboxypropyl chain. Key structural features include:
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Aromatic Core: A benzene ring providing a planar, electron-rich framework for functionalization.
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Sulfonamide Group: Introduces polarity and hydrogen-bonding capacity, influencing solubility and biological interactions.
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3-Carboxypropyl Side Chain: Enhances hydrophilicity and potential for further chemical modification.
Table 1: Hypothesized Molecular Properties
The compound’s acidity is influenced by electron-withdrawing effects of the sulfonamide group, which stabilize the deprotonated form of the carboxylic acid.
Synthetic Pathways and Reaction Mechanisms
Synthesis of this compound likely involves multi-step organic reactions, as observed in structurally related sulfonamide derivatives. Two plausible routes are outlined below:
Route 1: Sulfonation of 4-Aminobenzoic Acid
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Sulfonation: Reaction of 4-aminobenzoic acid with chlorosulfonic acid to form 4-sulfamoylbenzoic acid.
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Alkylation: Introduction of the 3-carboxypropyl group via nucleophilic substitution with 3-bromopropanoic acid.
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Purification: Crystallization or chromatography to isolate the product.
Route 2: Coupling Reactions
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Suzuki–Miyaura Coupling: Palladium-catalyzed coupling to install the sulfonamide group (if pre-functionalized boron reagents are used).
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Carboxypropyl Attachment: Amide bond formation between the sulfonamide nitrogen and 3-carboxypropylamine.
Key Challenges:
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Avoiding over-sulfonation of the aromatic ring.
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Ensuring regioselectivity during alkylation.
Physicochemical and Spectroscopic Properties
While experimental data for this specific compound is unavailable, properties can be inferred from analogs:
Thermal Stability
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Melting Point: Estimated ~200–220°C due to hydrogen bonding between sulfonamide and carboxyl groups .
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Thermogravimetric Analysis (TGA): Expected decomposition above 250°C, consistent with sulfonamide stability.
Spectroscopic Signatures
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IR Spectroscopy:
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Broad O–H stretch (~2500–3000 cm⁻¹) from carboxylic acids.
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S=O asymmetric stretch (~1350 cm⁻¹) and symmetric stretch (~1150 cm⁻¹).
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NMR (¹H and ¹³C):
Activity | Potential Target | Supporting Evidence |
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Antimicrobial | Dihydropteroate synthase | Similar sulfonamides |
Anti-inflammatory | COX-2 | Fluorinated benzoic acid analogs |
Anticancer | Topoisomerase II | DNA-intercalating sulfonamides |
Industrial and Research Applications
Pharmaceutical Intermediate
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Drug Design: Serves as a scaffold for developing COX-2 inhibitors or antibiotic adjuvants.
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Prodrug Synthesis: Carboxyl groups facilitate esterification for improved bioavailability.
Materials Science
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Polymer Modification: Incorporation into hydrogels via carboxylate crosslinking.
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Coordination Chemistry: Chelates metal ions (e.g., Cu²⁺) for catalytic applications .
Comparison with Structural Analogs
Table 3: Comparative Analysis of Benzoic Acid Derivatives
The sulfonamide group in the target compound enhances binding affinity to biological targets compared to non-sulfonylated analogs.
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yield and reduce waste.
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Structure-Activity Relationships (SAR): Systematically modify the carboxypropyl chain to enhance potency.
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In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models.
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